Acetic acid 4-sodiosulfophenyl ester
Description
Acetic acid 4-sodiosulfophenyl ester is a sodium salt derivative of an acetic acid ester functionalized with a sulfophenyl group at the para position. While direct references to this compound are absent in the provided evidence, structurally analogous esters—such as sulfonamide-containing acetic acid esters (e.g., ) and alkyl acetates (e.g., )—offer insights into its properties and behavior .
Properties
Molecular Formula |
C8H7NaO5S |
|---|---|
Molecular Weight |
238.19 g/mol |
IUPAC Name |
sodium;4-acetyloxybenzenesulfonate |
InChI |
InChI=1S/C8H8O5S.Na/c1-6(9)13-7-2-4-8(5-3-7)14(10,11)12;/h2-5H,1H3,(H,10,11,12);/q;+1/p-1 |
InChI Key |
NWPMTMCXJZTLSO-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonated Phenyl Esters vs. Hydroxyphenyl Esters
- Ethyl 4-hydroxyphenylacetate (): Structure: Features a hydroxyphenyl group instead of a sulfophenyl group. Polarity: The hydroxyl group confers moderate polarity, but the absence of a sulfonate limits water solubility compared to sodiosulfophenyl derivatives. Applications: Hydroxyphenyl esters are often used in pharmaceuticals and fragrances due to their phenolic stability .
Acetic Acid 4-Sodiosulfophenyl Ester (Inferred):
- Structure : The sulfonate (-SO₃⁻Na⁺) group enhances hydrophilicity and ionic interactions.
- Polarity : Higher water solubility than hydroxyphenyl esters, akin to sulfonated surfactants.
- Applications : Likely used in detergents, ion-exchange resins, or as intermediates in organic synthesis.
Sulfonamide-Containing Acetic Acid Esters
- Methyl (4-{[(4-acetamidophenyl)sulfonyl]amino}phenoxy)acetate (): Structure: Combines sulfonamide and acetamide groups. Reactivity: Sulfonamide groups participate in hydrogen bonding and metal coordination, useful in medicinal chemistry .
- Acetic Acid, [4-[2-[[(4-Cyanophenyl)sulfonyl]amino]ethyl]phenoxy]-, Methyl Ester (): Structure: Incorporates a cyano group and sulfonamide linkage. Applications: Such compounds are explored in drug delivery and polymer science due to tunable solubility and stability .
Comparison :
Alkyl Acetates
Comparison :
Research Findings and Functional Insights
- Synthesis: While alkyl acetates are produced via acid-catalyzed esterification (e.g., butyl acetate with H₂SO₄; ), sodiosulfophenyl esters likely require sulfonation of phenol derivatives followed by esterification, a method analogous to sulfonamide synthesis in .
- Adsorption Behavior : Sulfonate-modified biochars (e.g., ASBB in –5) demonstrate enhanced uranium adsorption due to ionic interactions, suggesting sodiosulfophenyl esters could act as ligands in heavy-metal remediation .
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